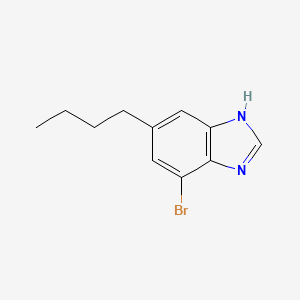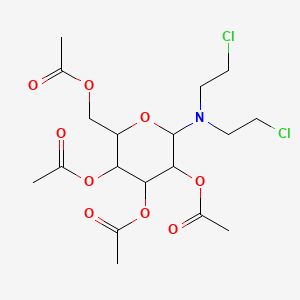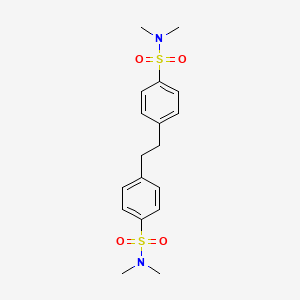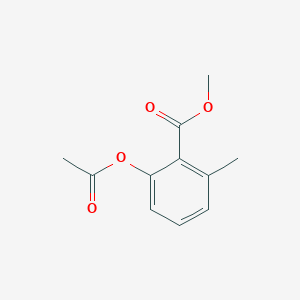
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenols and aldehydes.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the phenol and aldehyde.
Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in halogenated, nitrated, or sulfonated benzopyrans.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Industry: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one: The parent compound without the chloro, methoxy, and phenyl substitutions.
3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one: A similar compound lacking the chloro and methoxy groups.
3-Phenyl-2H-1-benzopyran-2-one: A compound with a phenyl group but without the chloro and methoxy groups.
Uniqueness
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87937-60-8 |
|---|---|
Molekularformel |
C16H17ClO3 |
Molekulargewicht |
292.75 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-12-9-5-6-10-13(12)20-15(18)16(14,17)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
KXEJNDCFYVZCDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=C(CCCC2)OC(=O)C1(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

